1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile
Overview
Description
The compound “1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile” seems to be a complex organic molecule. It likely contains an azetidine ring, which is a four-membered cyclic amine, along with a diphenylmethyl (benzhydryl) group and a nitrile group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions or Grignard reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, as is done for similar compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and functional groups. For example, the nitrile group might undergo hydrolysis, reduction, or other reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility, and spectroscopic properties .Scientific Research Applications
Heterocyclic Compounds in Drug Discovery and Material Science
Research on hexaazatriphenylene (HAT) derivatives, including 1,4,5,8,9,12-hexaazatriphenylene, highlights the importance of nitrogen-containing polyheterocyclic aromatic systems in organic materials and nanoscience. HAT derivatives are used in semiconductors, sensors, optical chromophores, and energy storage, showcasing the versatility of heterocyclic compounds in scientific applications (Segura et al., 2015).
Antitumor Effects of DNA Methyltransferase Inhibitors
DNA methyltransferase inhibitors, such as 5-azacytidine and 5-aza-2'-deoxycytidine, have shown promise in antileukemic activity, though their effectiveness in solid tumors is limited. These findings underscore the potential of chemical compounds in modifying DNA methylation patterns for therapeutic purposes (Goffin & Eisenhauer, 2002).
1,2,3-Triazoles in Medicinal Chemistry
The synthesis and application of 1,2,3-triazoles, a key scaffold in medicinal chemistry, demonstrate the compound's broad spectrum of biological activities. Triazoles are stable under various conditions and interact well with biological targets, making them significant in drug discovery and pharmaceutical chemistry (Kaushik et al., 2019).
Novel Psychoactive Substances and Their Impact
The study of MT-45, a novel psychoactive substance, provides insight into the challenges of assessing the effects of new chemical entities. Similar research methodologies could be applicable to studying the effects of "1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile" in biological systems (Siddiqi et al., 2015).
Triazole Derivatives as Therapeutic Agents
A review of triazole derivatives patents between 2008 and 2011 emphasizes the compound's therapeutic potential across various diseases. The versatility and broad range of biological activities of triazole derivatives highlight the potential applications of structurally related compounds in drug development (Ferreira et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-benzhydryl-2-methylazetidine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-14-17(12-19)13-20(14)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,17-18H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCNLDUDKXUUDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.